molecular formula C4H9N4O5P B14667087 4-amino-1H-imidazole-5-carboxamide;phosphoric acid CAS No. 51589-15-2

4-amino-1H-imidazole-5-carboxamide;phosphoric acid

Katalognummer: B14667087
CAS-Nummer: 51589-15-2
Molekulargewicht: 224.11 g/mol
InChI-Schlüssel: CMCZLQOCHALKJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-1H-imidazole-5-carboxamide;phosphoric acid is a compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes an imidazole ring, an amino group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-imidazole-5-carboxamide typically involves the Debus-Radziszewski synthesis, Wallach synthesis, or the dehydrogenation of imidazolines . These methods often require specific reaction conditions, such as the use of alpha halo-ketones or amino nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-1H-imidazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives, while reduction reactions can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

4-amino-1H-imidazole-5-carboxamide can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical structure and biological activities, but 4-amino-1H-imidazole-5-carboxamide is unique in its specific applications and mechanisms of action.

Eigenschaften

CAS-Nummer

51589-15-2

Molekularformel

C4H9N4O5P

Molekulargewicht

224.11 g/mol

IUPAC-Name

4-amino-1H-imidazole-5-carboxamide;phosphoric acid

InChI

InChI=1S/C4H6N4O.H3O4P/c5-3-2(4(6)9)7-1-8-3;1-5(2,3)4/h1H,5H2,(H2,6,9)(H,7,8);(H3,1,2,3,4)

InChI-Schlüssel

CMCZLQOCHALKJX-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(N1)C(=O)N)N.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.